N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino, phenoxy, and ethylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea typically involves the reaction of 4-(dimethylamino)-6-phenoxy-1,3,5-triazine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The triazine ring allows for substitution reactions where different substituents can replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine compounds.
Scientific Research Applications
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
Para-Dimethylaminobenzaldehyde: Contains a dimethylamino group and is used in various chemical reactions.
Uniqueness
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea is unique due to its triazine core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
62734-64-9 |
---|---|
Molecular Formula |
C14H18N6O2 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C14H18N6O2/c1-4-15-13(21)17-11-16-12(20(2)3)19-14(18-11)22-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,15,16,17,18,19,21) |
InChI Key |
ZTRORQDKUZCNOO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=NC(=N1)OC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.